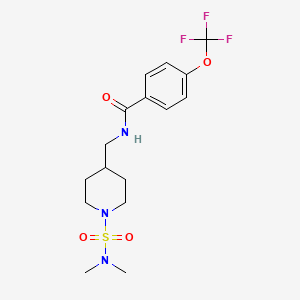

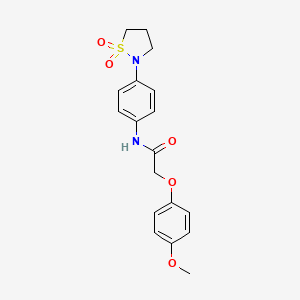

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C16H22F3N3O4S and its molecular weight is 409.42. The purity is usually 95%.

BenchChem offers high-quality N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperidine is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state. It plays a crucial role in medicinal chemistry due to its presence in various pharmaceutical compounds. Piperidine derivatives are found in over twenty classes of drugs and natural alkaloids . Let’s explore the diverse applications of this compound:

Synthesis of Piperidine Derivatives

The synthesis of substituted piperidines is a significant task in organic chemistry. Researchers have developed various methods for constructing piperidine-containing compounds. These include intra- and intermolecular reactions, such as hydrogenation, cyclization, cycloaddition, annulation, and amination. Efficient and cost-effective synthetic routes are essential for drug development .

a. Anticancer Properties: Researchers have synthesized N-(piperidine-4-yl) benzamide compounds and investigated their effects against cancer cells. Structure-activity relationship studies revealed that specific substitutions on the piperidine ring (e.g., halogen, carboxyl, nitro, or methyl groups) enhance cytotoxicity .

b. Neurological Disorders: Piperidine-based compounds have been explored for their potential in treating neurological disorders. Their interactions with neurotransmitter receptors and modulation of neuronal activity make them interesting candidates for drug development.

c. Anti-Inflammatory Agents: Certain piperidine derivatives exhibit anti-inflammatory properties by targeting specific pathways involved in inflammation. These compounds may find applications in conditions such as rheumatoid arthritis and inflammatory bowel diseases.

d. Analgesics and Anesthetics: The piperidine ring is a common structural motif in analgesic and anesthetic drugs. Researchers continue to explore novel piperidine-based compounds for pain management.

e. Antiviral Agents: Piperidine derivatives have shown antiviral activity against various viruses. Their mode of action includes inhibition of viral enzymes or interference with viral replication.

f. Cardiovascular Drugs: Some piperidine-containing compounds act as vasodilators or calcium channel blockers, contributing to their potential use in cardiovascular therapies.

g. Antibiotics: Historically, piperidine alkaloids from natural sources have served as antibiotics. Modern research aims to develop synthetic piperidine-based antibiotics with improved efficacy and safety profiles.

Conclusion

The multifaceted applications of piperidine derivatives underscore their importance in drug discovery and development. As scientists continue to explore novel synthetic routes and evaluate biological activities, we can expect further breakthroughs in this field .

properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N3O4S/c1-21(2)27(24,25)22-9-7-12(8-10-22)11-20-15(23)13-3-5-14(6-4-13)26-16(17,18)19/h3-6,12H,7-11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTXUBLHYCJUTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2635302.png)

![2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol](/img/structure/B2635303.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-3-carboxamide](/img/structure/B2635307.png)

![2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2635308.png)

![2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid](/img/structure/B2635314.png)

![Methyl 3-{[2-({2-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2635317.png)

![N-[4-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2635319.png)